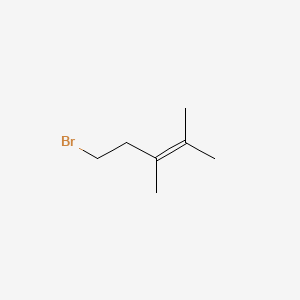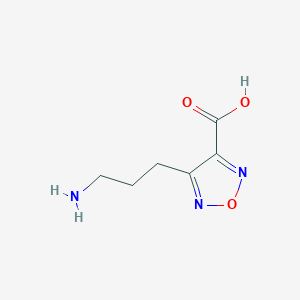
5-Bromo-2,3-dimethyl-2-pentene
Overview
Description
5-Bromo-2,3-dimethyl-2-pentene (5-Br-2,3-DMP), also known as 5-bromo-2-pentene, is an organic compound belonging to the class of alkenes. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. 5-Br-2,3-DMP is a colorless liquid with a boiling point of 119°C. It can be produced by the reaction of 2-bromo-3-methyl-2-pentene and bromine in the presence of a catalyst.
Scientific Research Applications
Electrochemical Reduction Studies
5-Bromo-2,3-dimethyl-2-pentene's derivatives, such as 1,5-dihalopentanes, have been studied in the context of electrochemical reduction at carbon electrodes in dimethylformamide. This research reveals the potential for obtaining various hydrocarbons through electrochemical methods, including cyclopentane and n-pentane, among others, highlighting the versatility of such compounds in synthetic chemistry (Pritts & Peters, 1994).
Organometallic Chemistry and Synthesis
In organometallic chemistry, compounds related to this compound, like 2-silanorcaranes, have been synthesized and studied. These compounds are important for understanding reactions involving tin-nitrogen bonds and can be used in various synthetic processes, including the formation of unique silacyclohexenes (Rosenberg & Zuckerman, 1971).
Catalysis and Polymerization
This compound and its analogs have applications in catalysis and polymerization processes. For instance, amino-functionalized α-olefins like 5-amino-1-pentenes have been polymerized using metallocene/borate catalysts, indicating the potential of these compounds in creating new polymeric materials (Stehling et al., 1998).
Chemical Synthesis and Reactions
The synthesis of various esters from isomers of compounds similar to this compound has been investigated, demonstrating its significance in the preparation of complex organic molecules. Such research provides insights into the versatility of these compounds in synthetic chemistry (Mavrov & Kucherov, 1965).
Isomerization Studies
Research into the isomerization of 1-pentene over ZSM-5 catalysts provides insights into the behavior of this compound's structural analogs in chemical reactions. This study highlights the intricate balance between kinetic and thermodynamic control in isomerization reactions, which is crucial for industrial applications and synthesis (Maeurer & Kraushaar-Czarnetzki, 1999).
properties
IUPAC Name |
5-bromo-2,3-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMDNHIOOCHXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339683 | |
| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56312-52-8 | |
| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)



